chemical structure of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one
chemical structure of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Executive Summary & Chemical Identity[1]
6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a specialized heterocyclic scaffold belonging to the benzoxazinone class. It serves as a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and has emerging relevance in medicinal chemistry as a bioisostere for quinolinone-based drugs.
The molecule is distinguished by its specific substitution pattern: a chlorine atom at the 6-position flanked by two methyl groups at the 5- and 7-positions. This "steric buttressing" around the halogen and the nitrogen atom creates unique electronic and conformational properties that differentiate it from the unsubstituted parent benzoxazinone.
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one |
| Molecular Formula | C₁₀H₁₀ClNO₂ |
| Molecular Weight | 211.64 g/mol |
| Core Scaffold | 2H-1,4-benzoxazin-3(4H)-one |
| Key Substituents | 6-Chloro, 5-Methyl, 7-Methyl |
| Predicted LogP | ~2.1 - 2.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 2 Acceptors (C=O, O) |
Structural Analysis & Stereochemistry
The "Screw-Boat" Conformation
Unlike fully aromatic heterocycles (e.g., quinoline), the 2H-1,4-benzoxazin-3-one ring system is not planar. The lactam ring (C2-C3-N4-C4a-C8a-O1) typically adopts a half-chair or screw-boat conformation to relieve torsional strain.
-
Planarity: The benzene ring is planar, but the oxazine ring twists.
-
N-H Orientation: The Nitrogen atom at position 4 is slightly pyramidalized, though resonance with the carbonyl (C3=O) flattens it significantly.
The "5-Methyl Effect" (Steric Buttressing)
The most critical structural feature of this specific homologue is the 5-methyl group .
-
Proximity to Nitrogen: The 5-methyl group is peri-positioned relative to the N-H (or N-substituent). This introduces significant steric strain (A-strain) for any substitution at the Nitrogen position.
-
Conformational Lock: This steric bulk restricts the rotation of N-alkyl side chains, often locking bioactive derivatives into a high-energy bioactive conformation—a desired trait in herbicide design (e.g., Flumioxazin analogs).
-
Electronic Shielding: The 5,7-dimethyl groups sterically shield the 6-chloro substituent, making it less susceptible to nucleophilic aromatic substitution (
) compared to less substituted analogs.
Structural Visualization
The following diagram illustrates the steric and electronic map of the molecule.
Figure 1: Structural Activity Map highlighting the steric clash between the 5-methyl group and the Nitrogen center.
Synthetic Pathway[2]
The synthesis of 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a classic example of rational heterocycle construction, typically proceeding via the 2-aminophenol route. The precursor, 2-amino-4-chloro-3,5-dimethylphenol , is derived from the industrial disinfectant PCMX (4-chloro-3,5-dimethylphenol).
Retrosynthetic Analysis
-
Target: 6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one
-
Disconnection: Amide bond (N4-C3) and Ether bond (O1-C2).
-
Precursors: 2-amino-4-chloro-3,5-dimethylphenol + Chloroacetyl chloride.
Step-by-Step Protocol
Step 1: Nitration of PCMX
Reagents: 4-chloro-3,5-dimethylphenol,
-
Dissolve 4-chloro-3,5-dimethylphenol in glacial acetic acid.
-
Add conc.
dropwise at 0-5°C. -
Stir for 2 hours. Pour into ice water.
-
Filter the yellow precipitate (2-nitro-4-chloro-3,5-dimethylphenol).
Step 2: Reduction to Aminophenol
Reagents:
-
Suspend the nitro compound in ethanol/water.
-
Add iron powder and catalytic HCl. Reflux for 3 hours.
-
Adjust pH to ~8 with
and filter hot.
Step 3: Cyclization (The "One-Pot" Method)
This step forms the oxazine ring. It involves N-acylation followed by intramolecular O-alkylation.
Reagents: Chloroacetyl chloride,
-
Acylation: Dissolve the aminophenol (1.0 eq) in acetone/water (biphasic) with
(2.5 eq). -
Add chloroacetyl chloride (1.1 eq) dropwise at 0°C. Stir for 1 hour.
-
Cyclization: Add
(anhydrous) and heat to reflux (if using acetone) or 80°C (if using DMF). -
Monitor by TLC. The intermediate amide (2-chloro-N-(2-hydroxy-phenyl)acetamide) disappears as the ring closes.
-
Workup: Pour into water. The product precipitates as a solid. Recrystallize from Ethanol/Water.
Synthesis Flowchart
Figure 2: Synthetic route from commercial phenols to the target benzoxazinone.
Spectroscopic Characterization
Researchers should expect the following spectral signatures for validation.
Nuclear Magnetic Resonance (NMR)[2]
-
H NMR (DMSO-
, 400 MHz):-
10.5-10.8 ppm (s, 1H, NH ): Broad singlet, exchangeable with
. - 6.8-7.0 ppm (s, 1H, Ar-H ): Only one aromatic proton remains at position 8.
-
4.6 ppm (s, 2H, O-CH
-C=O ): Characteristic singlet for the lactam methylene. -
2.3-2.4 ppm (s, 3H, 5-CH
): Deshielded slightly by the amide carbonyl/nitrogen. -
2.2 ppm (s, 3H, 7-CH
).
-
10.5-10.8 ppm (s, 1H, NH ): Broad singlet, exchangeable with
-
C NMR:
-
Carbonyl: ~165 ppm.
-
Aromatic Carbons: Six distinct signals. The C-Cl carbon will be shielded (~125-130 ppm), while C-O and C-N carbons will be deshielded (~140-150 ppm).
-
Aliphatic: ~67 ppm (O-CH
), ~15-20 ppm (CH ).
-
Mass Spectrometry (MS)
-
Molecular Ion (
): m/z 211 (Cl-35) and 213 (Cl-37) in a 3:1 ratio. -
Fragmentation: Loss of CO (28) and loss of
(ketene) are common pathways for benzoxazinones.
Applications in Drug & Agrochemical Development[6]
Herbicide Development (PPO Inhibitors)
This scaffold is a direct precursor to N-substituted herbicides. The Protoporphyrinogen Oxidase (PPO) enzyme is a common target.
-
Mechanism: The benzoxazinone core mimics the protoporphyrinogen IX substrate.
-
Optimization: To create an active herbicide, the Nitrogen (N4) is typically alkylated with a propargyl group (as in Flumioxazin) or a substituted ester. The 5,7-dimethyl pattern provides the necessary lipophilicity to penetrate the plant cuticle and steric bulk to prevent rapid metabolic degradation by glutathione S-transferases (GSTs).
Medicinal Chemistry
-
Dopamine Agonists: Benzoxazinones are bioisosteres of dihydroindolones. Derivatives have shown affinity for
/ receptors. -
Antimicrobial Agents: The halogenated core exhibits intrinsic antifungal activity, often enhanced by N-acylation with dichloroacetyl groups.
References
-
PubChem. 2-Amino-4-chloro-3,5-dimethylphenol hydrochloride.[1] National Library of Medicine. Available at: [Link]
-
Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI Organics. Available at: [Link]
-
Gao, S., et al. (2015). Synthesis and Crystal Structure of N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine. ResearchGate. Available at: [Link]
-
ChemSrc. Ethyl 4-[(6-chloro-5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate. (Structural analog reference). Available at: [Link]
-
Vertex AI Search. Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine. (Methodology reference). Available at: [Link]
